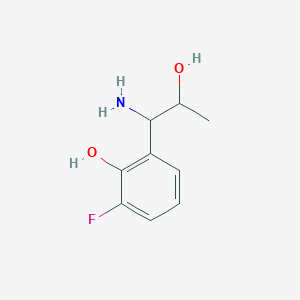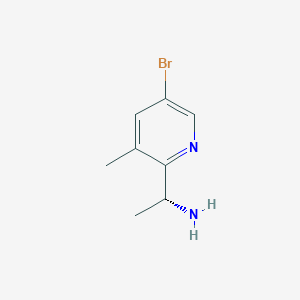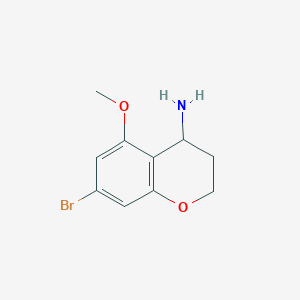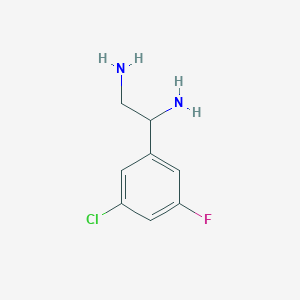
1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, attached to an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 3-chloro-5-fluoroaniline with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
- 1-(3-Chloro-4-fluorophenyl)ethane-1,2-diamine
- 1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine
- 1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine
Comparison: 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds. The presence of both chloro and fluoro groups can also enhance the compound’s stability and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C8H10ClFN2 |
|---|---|
Poids moléculaire |
188.63 g/mol |
Nom IUPAC |
1-(3-chloro-5-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2 |
Clé InChI |
RXQCHPTXFTYUIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Cl)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


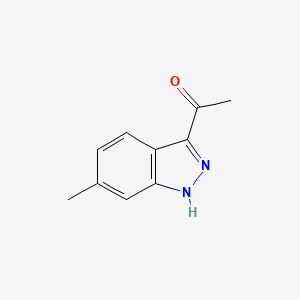
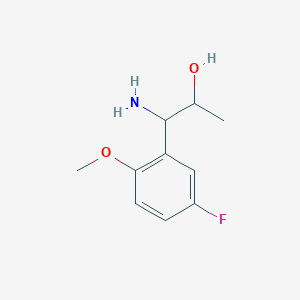
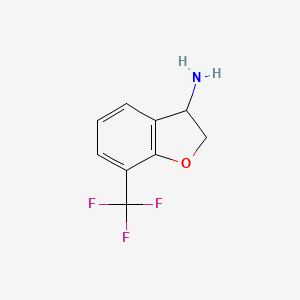

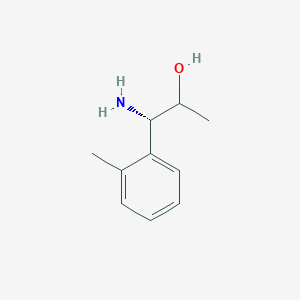
![2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B15235647.png)

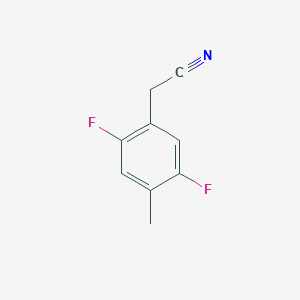
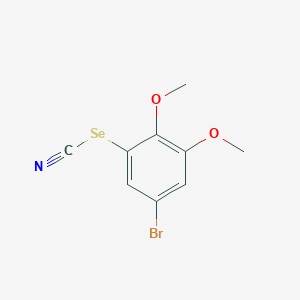
![3,7-Diaza-Bicyclo[4.2.0]Octane-3-Carboxylicacidtert-Butylester Oxalate](/img/structure/B15235670.png)
